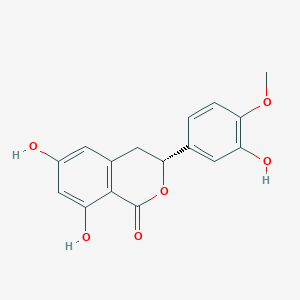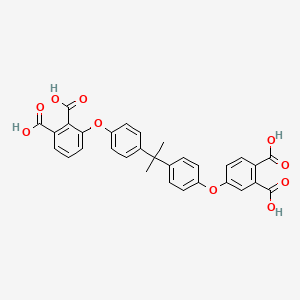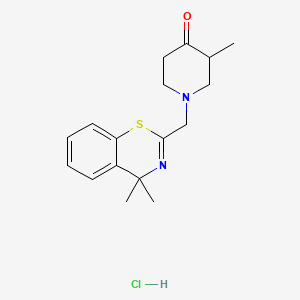
Pyridine, 2-(1,5,5-trimethyl-2-imidazolin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(1,5,5-trimethyl-2-imidazolin-2-yl)-: is a heterocyclic organic compound that features a pyridine ring substituted with a 1,5,5-trimethyl-2-imidazolin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1,5,5-trimethyl-2-imidazolin-2-yl)- typically involves the reaction of pyridine derivatives with imidazoline precursors. One common method is the condensation of 2-chloropyridine with 1,5,5-trimethyl-2-imidazoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-(1,5,5-trimethyl-2-imidazolin-2-yl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyridine or imidazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Pyridine, 2-(1,5,5-trimethyl-2-imidazolin-2-yl)- is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and material science .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including its anticancer and antimicrobial properties. It has demonstrated cytotoxic activity against certain cancer cell lines .
Industry: In the industrial sector, Pyridine, 2-(1,5,5-trimethyl-2-imidazolin-2-yl)- is used in the synthesis of advanced materials and as a building block for the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(1,5,5-trimethyl-2-imidazolin-2-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The imidazoline moiety plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- 2,3,4-Trimethylpyridine
- 2,3,5-Trimethylpyridine
- 2,3,6-Trimethylpyridine
- 2,4,5-Trimethylpyridine
- 2,4,6-Trimethylpyridine
- 3,4,5-Trimethylpyridine
Comparison: Pyridine, 2-(1,5,5-trimethyl-2-imidazolin-2-yl)- is unique due to the presence of the imidazoline moiety, which imparts distinct chemical and biological properties. Unlike other trimethylpyridine derivatives, this compound exhibits enhanced binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and biological research .
Propiedades
Número CAS |
111980-45-1 |
|---|---|
Fórmula molecular |
C11H15N3 |
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
2-(1,5,5-trimethyl-4H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C11H15N3/c1-11(2)8-13-10(14(11)3)9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 |
Clave InChI |
ZNIDFJZKOGKNKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN=C(N1C)C2=CC=CC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















